1-(2-Methoxy-2-methylpropyl)pyrazole-4-boronic Acid
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Overview
Description
1-(2-Methoxy-2-methylpropyl)pyrazole-4-boronic Acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their ability to form reversible covalent complexes with various molecules, making them valuable in organic synthesis and medicinal chemistry. This compound, in particular, is used in the Suzuki-Miyaura coupling reaction, a widely applied method for forming carbon-carbon bonds in organic chemistry .
Preparation Methods
The synthesis of 1-(2-Methoxy-2-methylpropyl)pyrazole-4-boronic Acid typically involves the reaction of pyrazole derivatives with boronic acid reagents. One common method includes the use of pinacol ester as a protecting group for the boronic acid. The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
1-(2-Methoxy-2-methylpropyl)pyrazole-4-boronic Acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The compound can undergo oxidation to form boronic acid derivatives or reduction to form boranes.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the boronic acid group is replaced by other nucleophiles.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Scientific Research Applications
1-(2-Methoxy-2-methylpropyl)pyrazole-4-boronic Acid has several applications in scientific research:
Organic Synthesis: It is widely used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require the formation of biaryl structures.
Material Science: It is used in the synthesis of polymers and other materials that require precise control over molecular architecture.
Mechanism of Action
The primary mechanism of action for 1-(2-Methoxy-2-methylpropyl)pyrazole-4-boronic Acid in the Suzuki-Miyaura coupling reaction involves the formation of a palladium complex. The boronic acid group undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the unique electronic properties of the boronic acid group, which allows for efficient transmetalation and bond formation.
Comparison with Similar Compounds
1-(2-Methoxy-2-methylpropyl)pyrazole-4-boronic Acid can be compared with other boronic acids such as:
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling but lacks the specific reactivity of the pyrazole derivative.
1-Methyl-1H-pyrazole-4-boronic Acid: Similar in structure but with different substituents, leading to variations in reactivity and application.
4-Pyrazoleboronic Acid: Another pyrazole derivative with distinct properties and uses in organic synthesis.
The uniqueness of this compound lies in its specific substituents, which provide unique electronic and steric properties, making it particularly useful in certain synthetic applications.
Properties
Molecular Formula |
C8H15BN2O3 |
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Molecular Weight |
198.03 g/mol |
IUPAC Name |
[1-(2-methoxy-2-methylpropyl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C8H15BN2O3/c1-8(2,14-3)6-11-5-7(4-10-11)9(12)13/h4-5,12-13H,6H2,1-3H3 |
InChI Key |
DEWPCOCJCVMOIM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN(N=C1)CC(C)(C)OC)(O)O |
Origin of Product |
United States |
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